molecular formula C20H18ClNO4 B10833585 Indomethacin analog 1

Indomethacin analog 1

Cat. No.: B10833585
M. Wt: 371.8 g/mol
InChI Key: ZXFPVIQVVULPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indomethacin analog 1 is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). Indomethacin itself is an indole-acetic acid derivative that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. This compound has been developed to enhance the therapeutic properties of indomethacin while minimizing its adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin analog 1 typically involves the modification of the indole ring structure of indomethacin. One common method involves the acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, followed by interaction with levulinic acid in the presence of formic acid . This process results in the formation of the desired analog with high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Indomethacin analog 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of potassium carbonate and tetrahydrofuran as a solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated indomethacin analogs.

Scientific Research Applications

Indomethacin analog 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Indomethacin: The parent compound with similar anti-inflammatory properties but higher adverse effects.

    Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.

    Sulindac: A structurally related NSAID with a similar mechanism of action.

Uniqueness of Indomethacin Analog 1: this compound is unique in its ability to retain the therapeutic properties of indomethacin while potentially reducing its adverse effects. This is achieved through structural modifications that enhance its selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), thereby reducing gastrointestinal side effects .

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

3-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]propanoic acid

InChI

InChI=1S/C20H18ClNO4/c1-12-16(8-10-19(23)24)17-11-15(26-2)7-9-18(17)22(12)20(25)13-3-5-14(21)6-4-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,24)

InChI Key

ZXFPVIQVVULPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.